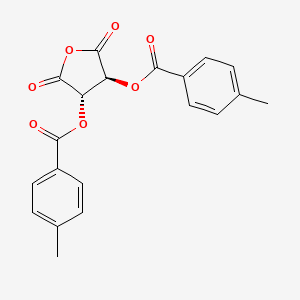

O,O'-Di-p-toluoyl-D-tartaric anhydride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

[(3S,4S)-4-(4-methylbenzoyl)oxy-2,5-dioxooxolan-3-yl] 4-methylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16O7/c1-11-3-7-13(8-4-11)17(21)25-15-16(20(24)27-19(15)23)26-18(22)14-9-5-12(2)6-10-14/h3-10,15-16H,1-2H3/t15-,16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCIJHROJBLWCLV-HOTGVXAUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)OC2C(C(=O)OC2=O)OC(=O)C3=CC=C(C=C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)C(=O)O[C@H]2[C@@H](C(=O)OC2=O)OC(=O)C3=CC=C(C=C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60717804 | |

| Record name | (3S,4S)-2,5-Dioxooxolane-3,4-diyl bis(4-methylbenzoate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60717804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

368.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

156835-63-1 | |

| Record name | O,O′-Di-p-toluoyl-D-tartaric anhydride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=156835-63-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3S,4S)-2,5-Dioxooxolane-3,4-diyl bis(4-methylbenzoate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60717804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of O,O'-Di-p-toluoyl-D-tartaric Anhydride from D-Tartaric Acid

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of O,O'-Di-p-toluoyl-D-tartaric anhydride, a critical chiral resolving agent, from D-tartaric acid. The document is structured to deliver not only procedural steps but also the underlying chemical principles and practical insights essential for successful and reproducible synthesis in a laboratory or process chemistry setting.

Introduction: The Significance of this compound

Chirality plays a pivotal role in the pharmaceutical industry, where the stereochemistry of a drug molecule is often intrinsically linked to its therapeutic efficacy and safety profile.[1] Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit vastly different pharmacological and toxicological properties.[1] Consequently, the separation of racemic mixtures into their constituent enantiomers is a cornerstone of modern drug development.

O,O'-Di-p-toluoyl-D-tartaric acid and its anhydride are highly effective chiral resolving agents, widely employed for the separation of racemic bases, particularly amines, through the formation of diastereomeric salts.[2][3] The rigid structure and aromatic toluoyl groups of these molecules facilitate distinct stereochemical interactions, leading to the formation of diastereomeric salts with differing solubilities, which can then be separated by fractional crystallization.[1][2] The anhydride form is a key intermediate in the synthesis of the corresponding diacid and can also be used directly in certain applications. This guide focuses on the synthesis of this crucial anhydride from the readily available and inexpensive chiral precursor, D-tartaric acid.[4]

The Chemical Transformation: A Mechanistic Perspective

The synthesis of this compound from D-tartaric acid is fundamentally an esterification reaction, specifically a diacylation, followed by intramolecular cyclization to form the anhydride. The overall transformation can be conceptually broken down into two key stages:

-

Activation of the Carboxylic Acid: The carboxylic acid groups of D-tartaric acid are relatively unreactive towards direct esterification with an acyl chloride. Therefore, an activating agent is often employed. In many reported procedures, thionyl chloride (SOCl₂) serves this purpose. It reacts with the carboxylic acid groups to form a highly reactive acyl chloride intermediate. Alternatively, the reaction can be driven by forming the acid chloride of p-toluic acid first.

-

Diacylation and Anhydride Formation: The activated tartaric acid derivative (or the p-toluoyl chloride) then reacts with the hydroxyl groups of the tartaric acid backbone in a double esterification. The formation of the anhydride ring likely proceeds via an intramolecular condensation of the two adjacent carboxylic acid groups, a process that can be facilitated by heat and the presence of dehydrating agents like thionyl chloride.

The use of a catalyst, such as ferric chloride (FeCl₃) or copper sulfate (CuSO₄), is often reported to enhance the reaction rate.[5][6] These Lewis acids can coordinate to the carbonyl oxygen of the acylating agent, further increasing its electrophilicity and promoting the esterification process.

Visualizing the Reaction Pathway

Caption: Reaction pathway for the synthesis of this compound.

Experimental Protocol: A Step-by-Step Guide

The following protocol is a synthesis of methodologies reported in the literature, designed to be a robust starting point for laboratory-scale preparation.[5][6][7][8]

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (approx.) | Notes |

| D-Tartaric Acid | 150.09 | 30.0 g | 0.20 | Ensure anhydrous. |

| p-Toluic Acid | 136.15 | 59.9 g | 0.44 | Starting material for one-pot generation of p-toluoyl chloride. |

| Thionyl Chloride (SOCl₂) | 118.97 | 83.7 g (50 mL) | 0.70 | Use in a well-ventilated fume hood. |

| Toluene | 92.14 | 70 g (80 mL) | - | Anhydrous grade recommended. |

| Ferric Chloride (FeCl₃) | 162.20 | 0.12 g | 0.00074 | Catalyst. |

Equipment

-

300 mL three-necked round-bottom flask

-

Mechanical stirrer

-

Thermometer

-

Reflux condenser with a drying tube (e.g., filled with CaCl₂)

-

Dropping funnel

-

Heating mantle

-

Buchner funnel and filter flask

-

Vacuum oven or desiccator

Procedure

-

Reaction Setup: In a 300 mL three-necked flask equipped with a mechanical stirrer, thermometer, reflux condenser, and dropping funnel, add D-tartaric acid (30 g), toluene (70 g), ferric chloride (0.12 g), thionyl chloride (83.7 g), and p-toluic acid (59.9 g).[5]

-

Initial Reaction Phase: With stirring, heat the mixture to 90°C.[5] Maintain this temperature for 3 hours. During this phase, the p-toluic acid is converted to p-toluoyl chloride, and the initial reaction with tartaric acid begins.

-

Aging Period: After the initial 3 hours, continue to maintain the temperature at 90°C for an additional 4 hours.[5] This "aging" period allows the diacylation and anhydride formation to proceed to completion.

-

Final Heating: Increase the temperature to 105-110°C and hold for 1 hour to ensure the removal of any volatile byproducts and drive the reaction to completion.[5]

-

Crystallization and Isolation: Cool the reaction mixture to room temperature. The product, this compound, will precipitate as crystals.[5]

-

Filtration and Drying: Collect the precipitated crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold toluene to remove any soluble impurities. Dry the collected solid, preferably in a vacuum oven or desiccator, to obtain the final product.[5]

Expected Outcome

This procedure is reported to yield approximately 67.7 g of this compound as pale yellow crystals, corresponding to a yield of 92.0% with high purity.[5]

Causality and Field-Proven Insights

-

Choice of Reagents:

-

Thionyl Chloride: This reagent is highly effective for the in-situ generation of p-toluoyl chloride from p-toluic acid and for activating the carboxylic acid groups of tartaric acid. Its byproducts, SO₂ and HCl, are gaseous and are easily removed from the reaction mixture, simplifying the workup.

-

Toluene: Toluene is a suitable solvent as it is relatively non-polar, has a boiling point that allows for the desired reaction temperatures, and is a good medium for the crystallization of the product upon cooling.

-

Catalyst: The Lewis acid catalyst (FeCl₃ or CuSO₄) polarizes the C=O bond of the acyl chloride, making the carbonyl carbon more electrophilic and accelerating the nucleophilic attack by the hydroxyl groups of tartaric acid.

-

-

Procedural Rationale:

-

Staged Heating Profile: The initial lower temperature (90°C) allows for the controlled formation of the reactive intermediates. The subsequent increase in temperature (105-110°C) helps to drive the final cyclization to the anhydride and remove volatile byproducts.

-

Aging Period: Complex organic reactions often require a period of extended heating to ensure all starting materials have reacted and the desired product is formed in high yield.

-

-

Self-Validating System:

-

Crystallization as Purification: The precipitation of the product from the reaction mixture upon cooling is a highly effective purification step. The impurities and unreacted starting materials tend to remain in the toluene mother liquor.

-

Purity Assessment: The purity of the final product can be readily assessed by melting point determination and spectroscopic methods such as NMR and IR spectroscopy. The expected melting point for diacetyl-d-tartaric anhydride is around 133-134°C, which can serve as a benchmark for similar structures.[9]

-

Visualization of the Experimental Workflow

Caption: Step-by-step workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound from D-tartaric acid is a well-established and efficient process. By understanding the underlying reaction mechanism and the rationale for the chosen reagents and conditions, researchers can reliably produce this valuable chiral resolving agent with high yield and purity. The protocol provided in this guide, along with the accompanying theoretical and practical insights, serves as a robust resource for professionals in the fields of chemistry and drug development.

References

-

PrepChem. (n.d.). Synthesis of this compound. Retrieved from [Link]

- Google Patents. (2015). CN104447338A - Di-p-toluoyl-D-tartaric acid synthetic method.

-

chemeurope.com. (n.d.). Chiral resolution. Retrieved from [Link]

-

National Institutes of Health. (2006). Tartaric Acid and Tartrates in the Synthesis of Bioactive Molecules. Retrieved from [Link]

-

Organic Syntheses. (n.d.). DIACETYL-d-TARTARIC ANHYDRIDE. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. nbinno.com [nbinno.com]

- 4. Tartaric Acid and Tartrates in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 5. prepchem.com [prepchem.com]

- 6. CN104447338A - Di-p-toluoyl-D-tartaric acid synthetic method - Google Patents [patents.google.com]

- 7. benchchem.com [benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

mechanism of O,O'-Di-p-toluoyl-D-tartaric anhydride in chiral resolution

An In-depth Technical Guide to the Mechanism of O,O'-Di-p-toluoyl-D-tartaric Anhydride in Chiral Resolution

Authored by a Senior Application Scientist

Introduction

In the landscape of pharmaceutical development and fine chemical synthesis, the stereochemistry of a molecule is of paramount importance. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, can exhibit markedly different pharmacological, toxicological, and physiological properties. Consequently, the production of enantiomerically pure compounds is often a critical regulatory and safety requirement. Chiral resolution, the process of separating a racemic mixture into its constituent enantiomers, remains a cornerstone technique in achieving this goal. Among the arsenal of chiral resolving agents, O,O'-Di-p-toluoyl-D-tartaric acid, often generated in situ from its anhydride, stands out as a highly effective and versatile tool, particularly for the resolution of racemic amines.[1][2][3] This guide provides an in-depth exploration of the mechanism, practical application, and underlying principles governing the use of this compound in chiral resolution.

The Resolving Agent: Synthesis and Core Properties

The journey of chiral resolution using this agent begins with the synthesis of this compound. A common synthetic route involves the reaction of D-tartaric acid with p-toluoyl chloride in a suitable solvent like toluene, often with a catalyst such as copper sulfate.[4] The resulting anhydride is then typically hydrolyzed with water to yield the active resolving agent, O,O'-Di-p-toluoyl-D-tartaric acid.[1][4]

The efficacy of O,O'-Di-p-toluoyl-D-tartaric acid as a resolving agent is rooted in its distinct structural features. Derived from naturally occurring D-tartaric acid, it possesses a rigid C2-symmetric backbone.[3] The presence of two carboxylic acid functionalities allows it to readily react with basic compounds, while the bulky p-toluoyl groups provide crucial steric and electronic interactions that are essential for stereochemical discrimination.

The Core Mechanism of Chiral Resolution

The fundamental principle behind chiral resolution using O,O'-Di-p-toluoyl-D-tartaric acid is the conversion of a pair of enantiomers, which have identical physical properties, into a pair of diastereomers with different physical properties.[5][6][7] This transformation allows for their separation using conventional laboratory techniques.

Formation of Diastereomeric Salts

The process is initiated by an acid-base reaction between the enantiomerically pure O,O'-Di-p-toluoyl-D-tartaric acid (a chiral acid) and the racemic mixture (e.g., a racemic amine). This reaction forms a mixture of two diastereomeric salts. For a racemic amine (containing R-amine and S-amine) and (+)-O,O'-Di-p-toluoyl-D-tartaric acid, the resulting diastereomeric salts would be:

-

(R)-Amine • (+)-O,O'-Di-p-toluoyl-D-tartaric acid

-

(S)-Amine • (+)-O,O'-Di-p-toluoyl-D-tartaric acid

These diastereomeric salts are not mirror images of each other and thus possess different physical properties, most importantly, different solubilities in a given solvent system.[2][8]

The Role of Supramolecular Interactions

The difference in solubility between the two diastereomeric salts arises from the distinct three-dimensional arrangement of the ions in their crystal lattices. The specific and differential non-covalent interactions, including hydrogen bonding, ionic interactions, and π-π stacking between the aromatic rings of the toluoyl groups, dictate the stability and packing efficiency of the crystal structure for each diastereomer. The diastereomer that can form a more stable and less soluble crystal lattice under the given conditions will preferentially crystallize out of the solution.

Fractional Crystallization: The Separation Step

Fractional crystallization is the most common method employed to separate the diastereomeric salts.[5] By carefully selecting a solvent in which the two diastereomeric salts have a significant difference in solubility, one of the salts can be induced to crystallize while the other remains dissolved in the mother liquor.[2] The choice of solvent is a critical parameter and often requires empirical optimization. Common solvents include alcohols like methanol and ethanol, or mixtures with water.[1][8]

The less soluble diastereomeric salt is isolated by filtration, washed with a small amount of cold solvent to remove impurities, and then dried. To improve the enantiomeric purity, this isolated salt can be recrystallized one or more times.[8]

Liberation of the Pure Enantiomer

Once a diastereomeric salt has been isolated and purified, the final step is to liberate the desired enantiomerically pure amine. This is typically achieved by treating the diastereomeric salt with a base, such as sodium hydroxide or potassium hydroxide.[8][9] The base neutralizes the acidic resolving agent, breaking the ionic bond and freeing the amine. The liberated amine can then be extracted into an organic solvent, and the resolving agent can often be recovered from the aqueous layer for reuse, making the process more economical.

Experimental Protocols

The following protocols provide a generalized framework for the chiral resolution of a racemic amine using O,O'-Di-p-toluoyl-D-tartaric acid.

General Protocol for Amine Resolution

-

Dissolution: Dissolve the racemic amine in a suitable solvent. In a separate flask, dissolve an equimolar or sub-stoichiometric amount of O,O'-Di-p-toluoyl-D-tartaric acid in the same solvent, with gentle heating if necessary.[8] The use of a sub-stoichiometric amount of the resolving agent can sometimes improve the purity of the initially precipitated diastereomeric salt.

-

Salt Formation: Slowly add the resolving agent solution to the amine solution with continuous stirring.

-

Crystallization: Allow the solution to cool slowly to room temperature to induce crystallization. Further cooling in an ice bath or refrigerator may be required. Seeding the solution with a small crystal of the desired diastereomeric salt can facilitate crystallization.[2][9]

-

Isolation: Collect the precipitated crystals by vacuum filtration and wash them with a small amount of the cold crystallization solvent.[9]

-

Liberation of the Enantiomer: Suspend the purified diastereomeric salt in water and add a base (e.g., 2M NaOH) dropwise until the solution is basic (pH > 10).[8]

-

Extraction: Extract the liberated amine with a suitable organic solvent (e.g., dichloromethane or diethyl ether).

-

Work-up: Dry the combined organic extracts over an anhydrous drying agent (e.g., Na₂SO₄), filter, and evaporate the solvent to yield the enantiomerically enriched amine.[9]

-

Analysis: Determine the yield and enantiomeric excess (e.e.) of the resolved amine using techniques such as chiral HPLC or polarimetry.[9]

Workflow Visualization

Caption: General workflow for chiral resolution of a racemic amine.

Factors Influencing Resolution Efficiency

The success of a chiral resolution is highly dependent on several key parameters that must be carefully optimized:

-

Solvent Selection: The choice of solvent is the most critical factor. The ideal solvent should exhibit a large solubility difference between the two diastereomeric salts.

-

Temperature: Temperature affects solubility and the rate of crystallization. A controlled cooling profile can significantly improve the selectivity of the crystallization process.

-

Stoichiometry: The molar ratio of the resolving agent to the racemic compound can influence both the yield and the enantiomeric purity of the product.

-

Purity of the Resolving Agent: The enantiomeric purity of the resolving agent itself is crucial; any impurity will diminish the maximum achievable enantiomeric excess of the resolved product.

Advanced Concepts: Crystallization-Induced Asymmetric Transformation (CIAT)

In some systems, if the stereocenter of the target molecule is labile and can epimerize in solution, a process known as Crystallization-Induced Asymmetric Transformation (CIAT) can occur.[10][11][12] In this dynamic resolution process, as the less soluble diastereomer crystallizes, the more soluble diastereomer remaining in solution can epimerize to maintain the equilibrium. This continuous shift allows for the theoretical conversion of the entire racemic mixture into a single, desired enantiomer, thereby overcoming the 50% yield limitation of classical resolution.[11]

Quantitative Data Summary

The following table presents representative data on the chiral resolution of various amines using O,O'-Di-p-toluoyl-D-tartaric acid and its derivatives, highlighting the effectiveness of this resolving agent.

| Racemic Amine | Resolving Agent | Solvent | Diastereomeric Salt Yield (%) | Enantiomeric Excess (e.e.) of Resolved Amine (%) |

| 1-Phenylethylamine | (+)-Di-p-toluoyl-D-tartaric acid | Methanol | 85 | >98 |

| Methamphetamine | (-)-O,O'-di-p-toluoyl-R,R-tartaric acid | Methanol | N/A | Not Specified |

Table adapted from available data.[1][9] Note that the yield of the final enantiomer is typically less than 50% in classical resolutions due to losses during work-up.

Conclusion

This compound, and its resulting diacid, represent a powerful and widely applicable class of chiral resolving agents. The mechanism, centered on the formation and fractional crystallization of diastereomeric salts, is a robust and scalable method for obtaining enantiomerically pure compounds, particularly amines, which are prevalent in active pharmaceutical ingredients. A thorough understanding of the underlying principles of stereochemistry, supramolecular interactions, and crystallization, coupled with careful experimental optimization, enables researchers and drug development professionals to effectively leverage this technique to produce single-enantiomer drugs and fine chemicals with high purity.

References

-

PrepChem.com. Synthesis of this compound. Available from: [Link]

-

Chemical & Engineering News. Developing Processes for Crystallization-Induced Asymmetric Transformation. Available from: [Link]

-

American Chemical Society. Developing Processes for Crystallization-Induced Asymmetric Transformation. Available from: [Link]

-

ResearchGate. Developing Processes for Crystallization-Induced Asymmetric Transformation. Available from: [Link]

- Books. Chapter 7: Asymmetric Resolution and Transformation of Chiral Compounds under Thermodynamic and Kinetic Control.

-

ResearchGate. Crystallization‐induced asymmetric transformation of axially chiral nicotinamides with L‐DBTA. Available from: [Link]

-

RSC Publishing. Optical resolution of racemic alcohols by diastereoisomeric complex formation with O,O′-dibenzoyl-(2R,3R)-tartaric acid; the crystal structure of the (–) -menthol·O,O′-dibenzoyl-(2R,3R)-tartaric acid complex. Available from: [Link]

- Google Patents. CN104447338A - Di-p-toluoyl-D-tartaric acid synthetic method.

-

Omkar Chemicals. O,O'-Dibenzoyl-L-Tartaric Acid Monohydrate. Available from: [Link]

-

Sinfoo. Chiral Resolution Reagent: (-)-Di-p-toluoyl-L-tartaric Acid Technical Overview. Available from: [Link]

-

ResearchGate. Optical Resolution of Racemic Alcohols by Diastereoisomeric Complex Formation with O,O′-Dibenzoyl-(2R,3R)-tartaric Acid; the Crystal Structure of the (-)-(1R,2S,5R). Available from: [Link]

-

Wikipedia. Chiral resolution. Available from: [Link]

-

Asian Journal of Chemistry. Resolution of Diastereomeric Tartaric Acid Monoamides by Reversed-phase High Performance Liquid Chromatography. Available from: [Link]

- Google Patents. CN101717333A - Preparation method of (-)-di(p-toluoyl)tartaric acid.

-

Chemistry LibreTexts. 6.8: Resolution (Separation) of Enantiomers. Available from: [Link]

-

Chemistry LibreTexts. 5.8: Racemic Mixtures and the Resolution of Enantiomers. Available from: [Link]

-

ResearchGate. O,O'‐di‐p‐toluoyl‐D‐tartaric Acid‐Catalyzed Enantioselective aza‐Friedel‐Crafts Reaction. Available from: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Enhancing Chemical Analysis with Di-p-Toluoyl-D-Tartaric Acid Monohydrate as a Chiral Selector. Available from: [Link]

-

Gavin Publishers. Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Available from: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. CN104447338A - Di-p-toluoyl-D-tartaric acid synthetic method - Google Patents [patents.google.com]

- 5. Chiral resolution - Wikipedia [en.wikipedia.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

physical and chemical properties of O,O'-Di-p-toluoyl-D-tartaric anhydride

An In-Depth Technical Guide to O,O'-Di-p-toluoyl-D-tartaric anhydride

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Keystone Chiral Reagent

This compound (D-PTAN) is a specialized chiral chemical belonging to the family of tartaric acid derivatives. While its parent compound, O,O'-Di-p-toluoyl-D-tartaric acid (D-PTTA), is a widely recognized and extensively used resolving agent in the pharmaceutical and fine chemical industries, the anhydride form offers distinct reactivity advantages.[1][2][3] Its primary role is in the enantiomeric resolution of racemic mixtures, a critical step in the development of stereochemically pure active pharmaceutical ingredients (APIs).[2][4] This guide provides a comprehensive technical overview of the synthesis, properties, and core applications of D-PTAN, offering field-proven insights for its effective utilization.

Molecular Structure and Synthesis

The structural foundation of D-PTAN is the rigid, stereochemically defined backbone of D-tartaric acid. The hydroxyl groups are esterified with p-toluoyl chlorides, and the carboxylic acid groups are dehydrated to form a cyclic five-membered anhydride ring. This pre-organization is key to its function in chiral recognition.

IUPAC Name: [(3S,4S)-4-(4-methylbenzoyl)oxy-2,5-dioxooxolan-3-yl] 4-methylbenzoate[5] CAS Number: 156835-63-1[5] Molecular Formula: C₂₀H₁₆O₇[5] Molecular Weight: 368.3 g/mol [5]

Synthesis Pathway

The most direct and industrially relevant synthesis of D-PTAN involves the reaction of D-tartaric acid with an acylating agent, often in the presence of a dehydrating agent or catalyst. A common laboratory and industrial method uses p-toluoyl chloride or thionyl chloride in a suitable solvent like toluene.[6][7][8]

The causality behind this choice of reagents is twofold:

-

P-toluoyl chloride: Serves as the source for the bulky toluoyl groups that are essential for creating the specific steric and electronic environment needed for chiral discrimination.

-

Thionyl chloride/Dehydrating Agent: Reacts with the carboxylic acid groups of the tartaric acid derivative to form the cyclic anhydride. This is a crucial activation step, making the molecule highly reactive towards nucleophiles like amines and alcohols.

A generalized synthesis workflow is depicted below.

Caption: Synthesis workflow for this compound.

Protocol: Synthesis of this compound

This protocol is adapted from established industrial methods.[6][8][9]

-

Vessel Preparation: To a 300 ml reaction vessel equipped with a mechanical stirrer, thermometer, and reflux condenser, add D-tartaric acid (30 g), toluene (70 g), and a catalytic amount of ferric chloride (0.12 g) or copper sulfate.[6][8]

-

Reagent Addition: Add p-toluic acid (59.9 g) and thionyl chloride (83.7 g) to the mixture.[6] Alternatively, p-toluoyl chloride can be used directly.[8]

-

Reaction: Heat the mixture to 90°C under constant stirring and maintain for 3-4 hours.

-

Aging: Increase the temperature to 105-110°C and hold for an additional hour to ensure complete reaction.[6]

-

Isolation: Cool the reaction mixture to room temperature to allow the product to precipitate.

-

Purification: Collect the precipitated crystals by filtration and dry them under vacuum to yield this compound as pale yellow crystals.[6]

Physical and Chemical Properties

The physical properties of D-PTAN are critical for its handling, storage, and application in resolution protocols.

Physical Data Summary

| Property | Value | Source(s) |

| Appearance | Pale yellow or white to off-white crystalline powder | [6][10] |

| Molecular Weight | 368.3 g/mol | [5] |

| Melting Point | Not widely reported; parent diacid melts at 169-171 °C | [11] |

| Solubility | Soluble in solvents like toluene, methanol, and ethanol | [8][12] |

| Storage Temperature | 2-8°C, in a cool, dry place away from moisture | [12][13] |

Chemical Properties and Reactivity

-

Reactivity as an Anhydride: The primary chemical feature of D-PTAN is its strained anhydride ring, which is highly susceptible to nucleophilic attack. This is the cornerstone of its function. It readily reacts with primary and secondary amines, as well as alcohols, to open the anhydride ring and form a pair of diastereomeric amides or esters. The differential properties of these diastereomers (e.g., solubility) allow for their separation.

-

Hydrolysis: D-PTAN is sensitive to moisture and will hydrolyze back to its parent diacid, O,O'-Di-p-toluoyl-D-tartaric acid.[7][8] This necessitates storage in a tightly sealed container in a dry environment to maintain its reactivity and purity.[10][12]

-

Stability: The compound is stable under normal, dry conditions but should be kept away from strong oxidizing agents and moisture.[10][14]

Application in Chiral Resolution

The principal application of D-PTAN is the resolution of racemic mixtures, particularly amines, which are common moieties in pharmaceutical compounds.[1][3] The process hinges on the quantitative conversion of the enantiomeric mixture into a diastereomeric mixture.

Mechanism of Resolution

The expertise in applying D-PTAN lies in understanding the mechanism. When a racemic amine (containing both R- and S-enantiomers) reacts with the single enantiomer D-PTAN, it forms two distinct diastereomers: (R-amine)-(D-PTAN derivative) and (S-amine)-(D-PTAN derivative). These diastereomers are no longer mirror images and thus possess different physical properties, most notably solubility in a given solvent system. This difference is exploited to separate them via fractional crystallization.

The logical workflow for a typical resolution is self-validating at each step:

Caption: Workflow for chiral resolution of a racemic amine using D-PTAN.

Protocol: Resolution of a Racemic Amine

-

Reaction: Dissolve the racemic amine in a suitable solvent (e.g., methanol, ethanol). Add one equivalent of this compound. Stir the mixture at room temperature until the reaction is complete (monitored by TLC or HPLC).

-

Crystallization: Concentrate the solvent or add an anti-solvent to induce crystallization of the less soluble diastereomeric salt. The choice of solvent is critical and often requires screening to achieve optimal separation.

-

Isolation: Filter the precipitated solid (Diastereomer 1) and wash with a small amount of cold solvent. The filtrate contains the more soluble diastereomer (Diastereomer 2).

-

Purity Check: Assess the diastereomeric purity of the solid and the filtrate using chiral HPLC or NMR spectroscopy.

-

Liberation of Enantiomers: Treat each separated diastereomer with an acid or base to hydrolyze the amide bond, liberating the free enantiomerically pure amine and the parent di-p-toluoyl-D-tartaric acid, which can often be recovered.

-

Final Purification: Purify the individual enantiomers by extraction or crystallization.

Safety and Handling

As a reactive chemical, proper handling of D-PTAN is essential.

-

Personal Protective Equipment (PPE): Wear safety glasses, chemical-resistant gloves, and a lab coat.[10][15]

-

Handling: Handle in a well-ventilated area or a fume hood to avoid inhalation of dust.[10] Avoid contact with skin and eyes.

-

Storage: Store in a cool (2-8°C), dry, and well-ventilated place in a tightly sealed container to prevent hydrolysis from atmospheric moisture.[12][13] Keep away from incompatible materials such as strong oxidizing agents.[10][14]

-

Disposal: Dispose of the material in accordance with local, state, and federal regulations, typically via a licensed chemical destruction facility.[15]

Conclusion

This compound is a powerful, albeit moisture-sensitive, chiral reagent. Its utility stems directly from its activated anhydride structure, which provides a reactive handle for the efficient formation of separable diastereomers from racemic mixtures. For drug development professionals and synthetic chemists, a thorough understanding of its properties, synthesis, and reactivity is key to leveraging its full potential in the production of enantiomerically pure compounds. The protocols and data presented in this guide serve as a foundational resource for the successful application of this important chiral tool.

References

-

PrepChem. (n.d.). Synthesis of this compound. Retrieved from PrepChem.com. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 56604168, this compound. Retrieved from PubChem. [Link]

-

Loba Chemie. (2021). O,O'-DI-p-TOLUOYL-D-TARTARIC ACID ANHYDROUS Extra Pure. Retrieved from Loba Chemie. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6993337, O,O'-di-p-toluoyl-D-tartaric acid. Retrieved from PubChem. [Link]

- Google Patents. (2015). CN104447338A - Di-p-toluoyl-D-tartaric acid synthetic method.

-

Loba Chemie. (2016). DI-P-TOLUOYL-D-TARTARIC ACID ANHYDROUS EXTRA PURE MSDS. Retrieved from Loba Chemie. [Link]

-

DrugBank. (n.d.). (+)-Di-O-p-toluoyl-D-tartaric acid. Retrieved from DrugBank Online. [Link]

-

Zephyr Synthesis Pvt. Ltd. (n.d.). DI-P-TOLUOYL L-TARTARIC ACID ANHYDROUS. Retrieved from Zephyr Synthesis. [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from The Royal Society of Chemistry. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chemimpex.com [chemimpex.com]

- 5. This compound | C20H16O7 | CID 56604168 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. prepchem.com [prepchem.com]

- 7. benchchem.com [benchchem.com]

- 8. CN104447338A - Di-p-toluoyl-D-tartaric acid synthetic method - Google Patents [patents.google.com]

- 9. 2,3-Di-O-para-toluoyl-D-tartaric acid | 32634-68-7 [chemicalbook.com]

- 10. lobachemie.com [lobachemie.com]

- 11. O,O'-DI-p-TOLUOYL-D-TARTARIC ACID ANHYDROUS Extra Pure, C20H18O8 | Loba Chemie Pvt. Ltd. India [lobachemie.com]

- 12. DI-P-TOLUOYL L-TARTARIC ACID ANHYDROUS - Pharmaceutical Grade Chemical Intermediate at Attractive Price [zephyrsynthesispvtltd.com]

- 13. This compound | 156835-63-1 [sigmaaldrich.com]

- 14. datasheets.scbt.com [datasheets.scbt.com]

- 15. echemi.com [echemi.com]

A Deep Dive into the Solubility of O,O'-Di-p-toluoyl-D-tartaric Anhydride for Researchers and Pharmaceutical Scientists

Mumbai, India - O,O'-Di-p-toluoyl-D-tartaric anhydride, a pivotal reagent in the field of chiral chemistry, presents a unique solubility profile that is critical for its application in the synthesis and separation of enantiomerically pure compounds. This technical guide offers an in-depth analysis of its solubility in various organic solvents, providing essential data and methodologies for professionals in research and drug development.

This compound is a derivative of D-tartaric acid, a naturally occurring chiral molecule. The introduction of the bulky, aromatic p-toluoyl groups significantly alters the molecule's polarity and, consequently, its solubility characteristics. While its parent compound, tartaric acid, exhibits high water solubility due to its multiple hydroxyl and carboxylic acid groups, the anhydride form with its ester linkages is considerably more lipophilic.[1]

Physicochemical Characteristics

Understanding the solubility of this compound begins with its fundamental physicochemical properties. It is a white to off-white crystalline powder.[2] Key properties are summarized below:

| Property | Value |

| Molecular Formula | C₂₀H₁₆O₇[3] |

| Molecular Weight | 368.3 g/mol [3] |

| Melting Point | 169-171 °C[2] |

The presence of two aromatic toluoyl groups and the central anhydride functional group are the primary determinants of its solubility. These structural features allow for a range of intermolecular interactions, including van der Waals forces, dipole-dipole interactions, and potential hydrogen bonding with protic solvents, although the anhydride group itself is susceptible to hydrolysis.

Solubility Profile in Organic Solvents

| Solvent Class | Example Solvents | Qualitative Solubility | Rationale |

| Alcohols | Methanol, Ethanol | Soluble | The polar hydroxyl group of alcohols can interact with the ester and anhydride functionalities. Some sources indicate a clear solution in 20% methanol.[5] |

| Ketones | Acetone | Likely Soluble | The polarity of the ketone carbonyl group is expected to facilitate dissolution. Studies on similar compounds like L-tartaric acid show solubility in acetone.[6][7][8] |

| Esters | Ethyl Acetate | Likely Soluble | "Like dissolves like" principle suggests good solubility due to structural similarities. |

| Halogenated Hydrocarbons | Dichloromethane, Chloroform | Likely Soluble | These solvents are effective for a wide range of organic compounds. |

| Aromatic Hydrocarbons | Toluene | Sparingly Soluble to Soluble | The aromatic rings in the solute molecule would favor interaction with aromatic solvents. |

| Ethers | Diethyl Ether | Sparingly Soluble | Lower polarity compared to other oxygenated solvents might limit solubility. |

| Aprotic Polar Solvents | DMSO, DMF | Likely Soluble | These solvents are known for their broad solvency power for organic molecules. For the related compound (+)-Di-p-toluoyl-D-tartaric Acid, it is highly soluble in DMSO.[9] |

| Water | Slightly Soluble to Insoluble | The large non-polar surface area of the molecule and the hydrolytic instability of the anhydride group limit its aqueous solubility.[4][10] |

It is important to note that temperature will significantly influence solubility, with higher temperatures generally leading to increased solubility.

Experimental Determination of Solubility: A Step-by-Step Protocol

For precise applications, experimental determination of solubility is often necessary. The following protocol outlines a reliable method for this purpose.

Objective: To quantitatively determine the solubility of this compound in a specific organic solvent at a given temperature.

Materials and Equipment:

-

This compound

-

Selected organic solvent(s)

-

Analytical balance

-

Temperature-controlled shaker or water bath

-

Vials with screw caps

-

Syringe filters (e.g., 0.45 µm PTFE)

-

HPLC or UV-Vis spectrophotometer for analysis

-

Volumetric flasks and pipettes

Procedure:

-

Preparation: Add an excess amount of the solid compound to a vial containing a known volume of the solvent.

-

Equilibration: Seal the vial and place it in the temperature-controlled shaker or water bath. Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure saturation.

-

Sampling: After equilibration, allow the solid to settle. Carefully withdraw a sample of the supernatant using a syringe fitted with a filter to remove any undissolved particles.

-

Dilution: Accurately dilute the filtered solution with the same solvent to a concentration suitable for the analytical method.

-

Analysis: Determine the concentration of the dissolved solid in the diluted sample using a pre-calibrated HPLC or UV-Vis method.

-

Calculation: Calculate the original solubility in the saturated solution, taking into account the dilution factor.

This experimental workflow can be visualized as follows:

Factors Influencing Solubility and Practical Applications

The choice of solvent is paramount in the application of this compound for chiral resolution. A solvent must be chosen in which the compound is sufficiently soluble at an elevated temperature, but in which one of the resulting diastereomeric salts is sparingly soluble at a lower temperature to allow for selective crystallization.

The anhydride functionality is susceptible to hydrolysis, which would convert it to the corresponding diacid. This reaction is accelerated by the presence of water and can also occur in protic solvents like alcohols, albeit at a slower rate. For applications where the anhydride form is crucial, the use of anhydrous solvents is recommended.

Safety and Handling

This compound should be handled in a well-ventilated area.[11] Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn.[12] It is important to avoid the formation of dust and to store the compound in a cool, dry place away from moisture and strong oxidizing agents.[11][13]

References

-

O,O′-Di-p-toluoyl-D-tartaric anhydride Safety Data Sheets - Echemi.

-

O,O'-DI-p-TOLUOYL-D-TARTARIC ACID ANHYDROUS Extra Pure - Loba Chemie.

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

-

Procedure For Determining Solubility of Organic Compounds | PDF - Scribd.

-

Experiment: Solubility of Organic & Inorganic Compounds.

-

Measurement and correlation of the solubility of DL-tartaric acid in selected solvents using a laser monitoring technique.

-

O,O-DI-P-Toluoyl-D-Tartaric Acid Anhydrous 97.0% Extra Pure.

-

Tartaric acid - Solubility of Things.

-

Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

-

Solubility of Organic Compounds.

-

O,O'-Di-p-Toluoyl-D-Tartaric Acid Anhydrous Manufacturers, with SDS - Muby Chemicals.

-

DI-P-TOLUOYL-D-TARTARIC ACID ANHYDROUS EXTRA PURE MSDS CAS-No. - Loba Chemie.

-

This compound | C20H16O7 | CID 56604168 - PubChem.

-

Di-p-toluoyl-D-tartaric acid monohydrate | 71607-31-3 | Benchchem.

-

5 - SAFETY DATA SHEET.

-

Solubility of L-tartaric Acid in Ethanol, Propanol, Isopropanol, n-Butanol, Acetone and Acetonitrile | Request PDF - ResearchGate.

-

Solubility of l-tartaric Acid in Ethanol, Propanol, Isopropanol, n-Butanol, Acetone and Acetonitrile | Semantic Scholar.

-

DI-P-TOLUOYL L-TARTARIC ACID ANHYDROUS - Pharmaceutical Grade Chemical Intermediate at Attractive Price - Zephyr Synthesis Pvt.Ltd.

-

Solubility of l-tartaric Acid in Ethanol, Propanol, Isopropanol, n-Butanol, Acetone and Acetonitrile - OUCI.

-

This compound | CymitQuimica.

-

(+)-O,O'-Di-p-toluoyl-D-tartaric acid - Santa Cruz Biotechnology.

-

(+)-Di-p-toluoyl-D-tartaric Acid | Biochemical Reagent | MedChemExpress.

-

Di Para Toluoyl L Tartaric Acid Anhydrous - Kaival Chemicals Pvt. Ltd.

Sources

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. O,O'-DI-p-TOLUOYL-D-TARTARIC ACID ANHYDROUS Extra Pure, C20H18O8 | Loba Chemie Pvt. Ltd. India [lobachemie.com]

- 3. This compound | C20H16O7 | CID 56604168 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Buy O,O-Di-p-Toluoyl-D-Tartaric Acid Anhydrous 97.0% Extra Pure at Affordable Prices, Mumbai [abchemicalindustries.com]

- 5. DI-P-TOLUOYL L-TARTARIC ACID ANHYDROUS - Pharmaceutical Grade Chemical Intermediate at Attractive Price [zephyrsynthesispvtltd.com]

- 6. researchgate.net [researchgate.net]

- 7. Solubility of l-tartaric Acid in Ethanol, Propanol, Isopropanol, n-Butanol, Acetone and Acetonitrile | Semantic Scholar [semanticscholar.org]

- 8. Solubility of l-tartaric Acid in Ethanol, Propanol, Isopropanol, n-Butanol, Acetone and Acetonitrile [ouci.dntb.gov.ua]

- 9. medchemexpress.com [medchemexpress.com]

- 10. datasheets.scbt.com [datasheets.scbt.com]

- 11. lobachemie.com [lobachemie.com]

- 12. echemi.com [echemi.com]

- 13. O,O'-Di-p-Toluoyl-D-Tartaric Acid Anhydrous Manufacturers, with SDS [mubychem.com]

1H NMR spectrum of O,O'-Di-p-toluoyl-D-tartaric acid

An In-Depth Technical Guide to the ¹H NMR Spectrum of O,O'-Di-p-toluoyl-D-tartaric acid

Authored by: Gemini, Senior Application Scientist

Abstract

O,O'-Di-p-toluoyl-D-tartaric acid (D-DTTA) is a cornerstone chiral resolving agent, indispensable in the pharmaceutical and fine chemical industries for the separation of racemic mixtures.[1] Its efficacy is fundamentally linked to its high enantiomeric purity. Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive analytical technique for confirming the structural integrity and purity of D-DTTA. This guide provides a comprehensive analysis of the ¹H NMR spectrum of D-DTTA, offering field-proven insights into spectral interpretation, a self-validating protocol for data acquisition, and an examination of common impurities. This document is intended to serve as a key technical resource for researchers, scientists, and drug development professionals who rely on D-DTTA for chiral resolution.

Foundational Principles: Structure and Symmetry

Understanding the ¹H NMR spectrum of O,O'-Di-p-toluoyl-D-tartaric acid begins with a clear comprehension of its molecular structure and inherent symmetry. D-DTTA is a C₂-symmetric molecule, meaning it has a twofold rotational axis that renders specific pairs of protons chemically and magnetically equivalent. This symmetry is the primary determinant of the spectrum's relative simplicity, reducing the number of distinct signals observed.

The molecule is composed of a central D-tartaric acid core esterified at its two hydroxyl groups with p-toluoyl chlorides.[2] This results in four distinct proton environments that are observable in the ¹H NMR spectrum.

Diagram: Molecular Structure and Proton Assignments

The following diagram illustrates the structure of D-DTTA with key proton groups labeled for spectral assignment.

Caption: Labeled structure of D-DTTA for ¹H NMR assignment.

Spectral Deconstruction and Interpretation

The ¹H NMR spectrum of D-DTTA can be reliably predicted based on established chemical shift principles and data from analogous structures.[3][4] The signals are well-resolved and fall into four primary regions.

| Proton Assignment | Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Causality of Chemical Shift |

| Tartaric Methine | Hₐ | ~5.9 - 6.0 | Singlet (s) | 2H | Strong deshielding by adjacent ester oxygen and carboxylic acid groups. C₂ symmetry renders both protons equivalent. |

| Aromatic (ortho to C=O) | Hᵦ | ~8.0 - 8.1 | Doublet (d) | 4H | Located in the deshielding cone of the anisotropic carbonyl group and the aromatic ring current. |

| Aromatic (ortho to -CH₃) | Hᵧ | ~7.2 - 7.3 | Doublet (d) | 4H | Influenced by the aromatic ring current and the weakly donating methyl group. |

| Toluoyl Methyl | -CH₃ | ~2.4 | Singlet (s) | 6H | Standard chemical shift for a methyl group attached to an aromatic ring. C₂ symmetry makes both groups equivalent.[5] |

| Carboxylic Acid | -COOH | >10 (variable) | Broad Singlet (br s) | 2H | Highly deshielded acidic proton. Signal position and shape are highly dependent on solvent, concentration, and temperature due to hydrogen bonding and chemical exchange. |

Detailed Analysis of Spectral Regions

-

The Downfield Singlet (Hₐ, ~5.9-6.0 ppm): This is arguably the most characteristic signal for the tartaric acid backbone. The two methine protons are diastereotopic by nature, but due to the molecule's C₂ symmetry, they become chemically and magnetically equivalent. The absence of an adjacent proton results in a sharp singlet. Its downfield position is a direct consequence of the powerful electron-withdrawing effects of the directly attached ester oxygen and the alpha-positioned carboxylic acid group.

-

The Aromatic Region (Hᵦ & Hᵧ, ~7.2-8.1 ppm): The para-substituted toluoyl groups present a classic AA'BB' spin system, which simplifies to two distinct doublets.

-

The Hᵦ protons , ortho to the electron-withdrawing carbonyl group, are significantly deshielded and appear further downfield (~8.0-8.1 ppm).[6]

-

The Hᵧ protons , ortho to the electron-donating methyl group, are in a more shielded environment and thus appear upfield (~7.2-7.3 ppm). The integration of this region, showing a total of 8 protons split into two 4H doublets, is a critical confirmation of the di-substitution pattern.

-

-

The Upfield Singlet (-CH₃, ~2.4 ppm): The C₂ symmetry also renders the two methyl groups of the toluoyl moieties equivalent. They appear as a single, sharp singlet with an integration of 6H, a hallmark of the intact toluoyl groups.[5]

-

The Carboxylic Acid Protons (-COOH, >10 ppm): These acidic protons are typically observed as a broad singlet far downfield. Their chemical shift is highly sensitive to the experimental conditions. In protic solvents or in the presence of trace water, this signal can broaden significantly or even exchange completely, sometimes disappearing from the spectrum. Using an aprotic solvent like DMSO-d₆ is the most reliable way to observe these protons.

Experimental Protocol: A Self-Validating System

Trustworthy data originates from a robust and well-documented experimental procedure. The following protocol is designed to yield a high-resolution ¹H NMR spectrum of D-DTTA suitable for structural confirmation and purity analysis.

Diagram: ¹H NMR Acquisition Workflow

Caption: Standard workflow for ¹H NMR spectrum acquisition.

Step-by-Step Methodology

-

Sample Preparation:

-

Accurately weigh 10-15 mg of O,O'-Di-p-toluoyl-D-tartaric acid into a clean, dry vial.

-

Transfer the solid to a standard 5 mm NMR tube.

-

Add approximately 0.7 mL of a suitable deuterated solvent. Deuterated dimethyl sulfoxide (DMSO-d₆) is highly recommended as it readily dissolves the acid and allows for the clear observation of the carboxylic acid protons. Chloroform-d (CDCl₃) is an alternative, though the acidic protons may be broader or exchange with trace water.

-

Add a small amount of an internal reference standard, typically tetramethylsilane (TMS), which is defined as 0.00 ppm.[4]

-

Cap the NMR tube and vortex gently until the sample is fully dissolved. A brief period in a sonicator bath may aid dissolution.

-

-

Instrumentation and Data Acquisition:

-

The spectrum should be acquired on a high-resolution NMR spectrometer, typically operating at a frequency of 400 MHz or higher.

-

Insert the sample into the spectrometer and ensure it is spinning at the recommended rate (if applicable).

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Optimize the magnetic field homogeneity by shimming the instrument. This is a critical step to achieve sharp lines and good resolution.

-

Acquire the ¹H NMR spectrum. A standard acquisition may involve 16 to 32 scans with a relaxation delay of 1-2 seconds.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID) to generate the frequency-domain spectrum.

-

Carefully phase the spectrum to ensure all peaks are in the pure absorption mode (positive and symmetric).

-

Apply a baseline correction to ensure the baseline is flat and at zero intensity.

-

Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

-

Integrate all signals. Set the integration of a well-resolved, non-exchangeable peak to its known proton count (e.g., the methine singlet to 2H or the methyl singlet to 6H) and normalize all other integrals relative to it.

-

Authoritative Grounding: Purity Assessment and Common Impurities

The primary purpose of acquiring the ¹H NMR spectrum of D-DTTA in a research setting is to verify its identity and, crucially, its purity. Impurities can compromise the effectiveness of chiral resolutions. The synthesis of D-DTTA typically involves the reaction of D-tartaric acid with p-toluoyl chloride.[1][7]

Potential impurities arising from the synthesis include:

-

p-Toluic Acid: A potential hydrolysis product of the acyl chloride or an unreacted starting material. It would show a characteristic ¹H NMR spectrum with a methyl singlet (~2.3-2.4 ppm), two aromatic doublets (~7.2 and ~7.9 ppm), and a very broad carboxylic acid proton (>12 ppm). The presence of p-toluic acid would be indicated by a deviation in the integration ratio between the methyl/aromatic protons and the key D-DTTA methine singlet at ~5.9 ppm.

-

Toluene: Often used as a reaction solvent.[2] It presents a multiplet in the aromatic region (~7.1-7.3 ppm) and a methyl singlet (~2.35 ppm). Its signals are sharp and can often be identified alongside the product signals.

-

Water: Appears as a broad peak whose chemical shift is highly dependent on the solvent (e.g., ~3.3 ppm in DMSO-d₆, ~1.6 ppm in CDCl₃).

A high-purity sample of D-DTTA will exhibit a clean spectrum with the correct chemical shifts, multiplicities, and precise integration ratios (2H : 4H : 4H : 6H) for the core signals.

Conclusion

The ¹H NMR spectrum of O,O'-Di-p-toluoyl-D-tartaric acid is a powerful and definitive tool for its structural elucidation and quality control. The C₂-symmetry of the molecule results in a clean, predictable spectrum characterized by a unique downfield methine singlet, two distinct aromatic doublets, and a sharp six-proton methyl singlet. By following the robust experimental protocol detailed in this guide, researchers can confidently acquire and interpret this spectrum, ensuring the integrity of a critical reagent used in the advancement of chiral chemistry and drug development.

References

-

Shinde, D. (2020). Chiral Resolving agents. YouTube. Retrieved from [Link]

-

PubChem. (n.d.). O,O'-di-p-toluoyl-D-tartaric acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Wikipedia. (n.d.). Chiral derivatizing agent. Retrieved from [Link]

- Ciogli, A., et al. (2022). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. The Journal of Organic Chemistry.

-

NIST. (n.d.). (+)-di-O-4-Toluoyl-D-tartaric acid. NIST Chemistry WebBook. Retrieved from [Link]

-

PrepChem. (n.d.). Synthesis of O,O'-di-p-toluoyl-D-tartaric anhydride. Retrieved from [Link]

-

FooDB. (2010). Compound Tartaric acid (FDB001112). Retrieved from [Link]

-

Huc, I. (n.d.). Supporting Information. Retrieved from [Link]

-

PubChem. (n.d.). L-Tartaric acid. National Center for Biotechnology Information. Retrieved from [Link]

-

HMDB. (n.d.). 1H NMR Spectrum (1D, 100 MHz, D2O, predicted) (HMDB0000956). Retrieved from [Link]

- Google Patents. (n.d.). CN101717333A - Preparation method of (-)-di(p-toluoyl)tartaric acid.

-

Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

- Google Patents. (n.d.). CN104447338A - Di-p-toluoyl-D-tartaric acid synthetic method.

-

MDPI. (2025). New Plant Growth Regulators of Benzimidazole Series. Retrieved from [Link]

-

Loba Chemie. (n.d.). O,O'-DI-p-TOLUOYL-D-TARTARIC ACID ANHYDROUS Extra Pure. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. CN104447338A - Di-p-toluoyl-D-tartaric acid synthetic method - Google Patents [patents.google.com]

- 3. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. prepchem.com [prepchem.com]

An In-depth Technical Guide to the Applications of O,O'-Di-p-toluoyl-D-tartaric Acid in Asymmetric Synthesis

Introduction: The Indispensable Role of a Cornerstone Chiral Reagent

In the landscape of modern organic chemistry, particularly within pharmaceutical and fine chemical development, the synthesis of enantiomerically pure compounds is not merely a scientific pursuit but a critical regulatory and functional necessity.[1] Enantiomers of a chiral molecule can exhibit vastly different pharmacological and toxicological profiles.[1] O,O'-Di-p-toluoyl-D-tartaric acid, commonly referred to as (+)-DPTTA or D-DTTA, stands as a cornerstone chiral resolving agent and a versatile tool in the asymmetric synthesis toolbox.[2] Derived from the naturally occurring and enantiopure D-tartaric acid, its rigid structure, augmented by aromatic p-toluoyl groups, creates a distinct stereochemical environment that is highly effective for inducing chirality and separating enantiomers.[2][3]

This guide provides an in-depth exploration of the primary applications of D-DTTA, moving beyond simple procedural descriptions to explain the underlying chemical principles and causality behind its efficacy. We will delve into its paramount role in chiral resolution via diastereomeric salt formation, its utility as a chiral auxiliary, and its emerging applications in catalysis, providing field-proven insights for researchers, scientists, and drug development professionals.[2][4][5]

A Note on Synthesis

The reliable application of D-DTTA begins with its synthesis. A common and efficient method involves the reaction of D-tartaric acid with p-toluoyl chloride.[6] Typically, the reaction is catalyzed by an agent like copper sulfate in a solvent such as toluene.[6][7] This process first yields the O,O'-di-p-toluoyl-D-tartaric anhydride, which is subsequently hydrolyzed with water to afford the final diacid product with high yield and purity.[2][6][8] The recyclability of the solvent makes this process adaptable for industrial-scale production.[6]

Part 1: The Workhorse Application: Chiral Resolution by Diastereomeric Salt Formation

The most widespread and well-established application of D-DTTA is the separation of racemic mixtures, particularly amines and carboxylic acids, through diastereomeric salt formation.[1][2] This classical resolution technique remains one of the most cost-effective and scalable methods for producing pure enantiomers.[9]

Principle of the Method

The core principle is elegantly simple yet powerful. A racemic mixture, for instance, a (R/S)-amine, is reacted with an enantiomerically pure acid, (+)-D-DTTA. This acid-base reaction yields a mixture of two diastereomeric salts: [(R)-amine]-[(+)-DPTTA] and [(S)-amine]-[(+)-DPTTA].[1]

Causality Behind Separation: Unlike enantiomers, which have identical physical properties, these two diastereomers are not mirror images of each other. Consequently, they possess different physical properties, most critically, different solubilities in a specific solvent system.[3][7] This disparity allows the less soluble diastereomeric salt to preferentially crystallize out of the solution, enabling its separation by simple filtration.[1] The final step involves treating the isolated salt with a base to neutralize the resolving agent and liberate the desired, now enantiomerically enriched, amine.[1]

Expert Insights for Success:

-

Structural Advantage: The efficacy of D-DTTA is not accidental. Its rigid C2-symmetric backbone, derived from tartaric acid, combined with the bulky and aromatic p-toluoyl groups, facilitates distinct three-dimensional interactions (e.g., π-stacking, hydrogen bonding, steric hindrance) with the chiral substrate. These interactions lead to significant differences in the crystal lattice energies of the two diastereomeric salts, amplifying the solubility differential.[3]

-

The Solvent is Key: The success of a resolution is critically dependent on the choice of solvent.[1] The ideal solvent must exhibit a maximal solubility difference between the two diastereomeric salts. A systematic screening of various solvents (e.g., methanol, ethanol, isopropanol, acetonitrile, or mixtures thereof) is often the most crucial step in optimizing a resolution protocol.[10]

-

Crystallization Control: The conditions of crystallization—cooling rate, final temperature, and concentration—must be carefully controlled to ensure high diastereomeric and chemical purity of the precipitated salt. Slow cooling generally affords higher purity crystals. Seeding the solution with a small crystal of the desired diastereomeric salt can be a powerful technique to induce crystallization and improve reproducibility.[1]

Quantitative Data: Resolution of Racemic Amines

The effectiveness of D-DTTA is demonstrated by the high enantiomeric excess (e.e.) values achieved for a variety of substrates.

| Racemic Amine | Resolving Agent | Solvent | Diastereomeric Salt Yield (%) | e.e. of Resolved Amine (%) |

| 1-Phenylethylamine | (+)-Di-p-toluoyl-D-tartaric acid | Methanol | 85 | >98 |

| Methamphetamine | (-)-O,O'-di-p-toluoyl-L-tartaric acid* | Methanol | N/A | Not Specified |

*Note: (-)-O,O'-di-p-toluoyl-L-tartaric acid is the enantiomer of D-DTTA and is used to resolve the corresponding amine enantiomer. Data sourced from BenchChem.[2]

Experimental Protocol: Resolution of Racemic Methamphetamine

This protocol serves as a representative workflow for the chiral resolution of a racemic amine.[2][11]

-

Materials:

-

Racemic methamphetamine (3.0 g, 0.02 mol)

-

(-)-O,O'-di-p-toluoyl-L-tartaric acid (3.9 g, 0.01 mol)

-

Methanol

-

2 M Sodium Hydroxide (NaOH)

-

Chloroform

-

-

Step-by-Step Methodology:

-

Salt Formation: Dissolve the racemic methamphetamine in 6 cm³ of methanol. In a separate flask, dissolve the (-)-O,O'-di-p-toluoyl-L-tartaric acid in 4 cm³ of methanol. Add the tartaric acid solution to the methamphetamine solution with stirring.[2]

-

Crystallization: Stir the combined mixture at room temperature for 1 hour. Subsequently, cool the flask to 5°C and maintain for 2 hours to promote the crystallization of the less soluble diastereomeric salt.[1][2]

-

Isolation: Collect the precipitated salt by vacuum filtration and dry the crystals, for instance, under an infrared lamp.[11]

-

Liberation of Free Amine: Dissolve the isolated salt in a mixture of 3.6 g of 2M NaOH and 20 cm³ of water to neutralize the resolving agent.[11]

-

Extraction: Extract the liberated L-methamphetamine from the aqueous solution using three portions of chloroform (20 cm³ each).[11]

-

Work-up: Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄), filter, and evaporate the solvent under reduced pressure to yield the enantiomerically enriched L-methamphetamine.[11]

-

Analysis: Determine the yield and confirm the enantiomeric excess (e.e.) of the product using an appropriate analytical technique, such as chiral HPLC.

-

Visualization: Chiral Resolution Workflow

Part 2: Applications in Asymmetric Catalysis and Analysis

While classical resolution is its most common use, the utility of D-DTTA extends into the more nuanced realms of asymmetric synthesis, where it can act as a chiral auxiliary, a catalyst, or a chiral selector in analytical applications.[4][5][11]

Principle of Action

-

As a Chiral Auxiliary: D-DTTA can be temporarily attached to a substrate molecule.[4][5] This covalent modification creates a chiral environment around the reactive center of the substrate, sterically directing the approach of an incoming reagent to favor the formation of one specific stereoisomer.[5] After the reaction, the auxiliary is cleaved, yielding the enantiomerically enriched product.[5]

-

As a Chiral Catalyst: In some reactions, D-DTTA itself can act as a chiral Brønsted acid catalyst.[11] It facilitates the reaction by activating the substrate through protonation while its chiral scaffold guides the stereochemical outcome of the transition state. An example includes its use in enantioselective aza-Friedel-Crafts reactions.[11][12]

-

As a Chiral Selector for HPLC: Derivatives of D-DTTA are widely used to create Pirkle-type chiral stationary phases (CSPs) for High-Performance Liquid Chromatography (HPLC).[13] The enantioselective separation on these columns is governed by the "three-point interaction model," where transient diastereomeric complexes are formed between the CSP and the analyte enantiomers.[13] For effective separation, a minimum of three simultaneous interactions (e.g., π-π interactions from the toluoyl groups, hydrogen bonding, and steric hindrance) must occur, with one enantiomer forming a more stable complex and thus having a longer retention time.[13]

Visualization: D-DTTA as a Chiral Auxiliary

Part 3: Advanced Methodologies and Troubleshooting

The principles embodied by D-DTTA are foundational to more advanced techniques in asymmetric synthesis.

-

Kinetic Resolution: This technique differentiates two enantiomers in a racemic mixture based on their different reaction rates with a chiral catalyst or reagent.[14] While classical resolution separates diastereomers based on physical properties, kinetic resolution separates them based on chemical reactivity, resulting in an enantioenriched sample of the less reactive enantiomer.[14] Tartaric acid derivatives can be used to create catalysts for the kinetic resolution of alcohols and amines.[15]

-

Dynamic Kinetic Resolution (DKR): DKR is a powerful extension of kinetic resolution that overcomes the 50% theoretical yield limit of a simple resolution.[15] It combines the enantioselective reaction of a kinetic resolution with an in-situ racemization of the slower-reacting enantiomer. This allows, in principle, for the complete conversion of a racemate into a single, enantiomerically pure product.[15]

-

Addressing Failures: When a resolution with D-DTTA fails (e.g., no crystallization, oiling out, or low e.e.), a systematic approach is required.[10] This involves screening alternative solvents and crystallization conditions. If these optimizations are unsuccessful, it indicates that the "lock and key" fit between D-DTTA and the substrate is poor. In such cases, screening alternative resolving agents with different structural motifs (e.g., mandelic acid or camphorsulfonic acid derivatives) is the logical next step.[10] For particularly challenging separations, such as those involving solid solutions where diastereomers co-crystallize, advanced hybrid methods combining crystallization with techniques like enantioselective dissolution may be required.[16]

Conclusion

O,O'-Di-p-toluoyl-D-tartaric acid is a remarkably effective and versatile reagent in the field of asymmetric synthesis. Its prominence is built on the robust and scalable method of chiral resolution by diastereomeric salt formation, a technique that remains indispensable in both academic research and industrial-scale manufacturing.[2][3] Its rigid chiral scaffold provides a predictable platform for inducing stereochemical differentiation, a property that is further exploited in its roles as a chiral auxiliary, catalyst, and analytical selector.[2][4] A thorough understanding of the principles governing its application, from solvent selection in crystallization to the interaction forces in chromatography, empowers scientists and developers to harness its full potential in the critical pursuit of enantiomerically pure compounds.

References

-

Synthesis of this compound. PrepChem.com. [Link]

-

Mastering Asymmetric Synthesis: Your Guide to Di-p-toluoyl-D-tartaric Acid. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

O,O′‐di‐p‐toluoyl‐D‐tartaric Acid‐Catalyzed Enantioselective aza‐Friedel‐Crafts Reaction. ResearchGate. [Link]

- CN104447338A - Di-p-toluoyl-D-tartaric acid synthetic method.

-

Strategies for chiral separation: from racemate to enantiomer. National Institutes of Health (NIH). [Link]

-

Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. The Royal Society of Chemistry. [Link]

-

Enhancing Chemical Analysis with Di-p-Toluoyl-D-Tartaric Acid Monohydrate as a Chiral Selector. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

APPLICATION OF TARTARIC ACID DERIVATIVES IN ENANTIOSEPARATION OF RS-IBUPROFEN. ResearchGate. [Link]

-

Overcoming a solid solution system on chiral resolution: combining crystallization and enantioselective dissolution. Chemical Communications (RSC Publishing). [Link]

-

Kinetic resolution. Wikipedia. [Link]

-

Chiral resolution. chemeurope.com. [Link]

-

(+)-O,O′-Di-p-toluoyl-D-tartaric acid (97%). Amerigo Scientific. [Link]

-

5.8: Racemic Mixtures and the Resolution of Enantiomers. Chemistry LibreTexts. [Link]

-

Resolution of Diastereomeric Tartaric Acid Monoamides by Reversed-phase High Performance Liquid Chromatography. Journal of The Korean Chemical Society. [Link]

-

Non-Enzymatic Dynamic Kinetic Resolution of Secondary Alcohols via Enantioselective Acylation: Synthetic and Mechanistic Studies. National Institutes of Health (NIH). [Link]

-

Dynamic kinetic resolution of a tertiary alcohol. RSC Publishing. [Link]

-

Kinetic resolution of racemic tertiary allylic alcohols through SN2′ reaction using a chiral bisphosphoric acid/silver(i) salt co-catalyst system. National Institutes of Health (NIH). [Link]

-

Supporting Information. The Royal Society of Chemistry. [Link]

-

Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. MDPI. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chemimpex.com [chemimpex.com]

- 5. nbinno.com [nbinno.com]

- 6. CN104447338A - Di-p-toluoyl-D-tartaric acid synthetic method - Google Patents [patents.google.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. prepchem.com [prepchem.com]

- 9. Chiral_resolution [chemeurope.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Kinetic resolution - Wikipedia [en.wikipedia.org]

- 15. Non-Enzymatic Dynamic Kinetic Resolution of Secondary Alcohols via Enantioselective Acylation: Synthetic and Mechanistic Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Overcoming a solid solution system on chiral resolution: combining crystallization and enantioselective dissolution - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC01352A [pubs.rsc.org]

An In-Depth Technical Guide to Chiral Resolution: O,O'-Di-p-toluoyl-D-tartaric Anhydride vs. Acid

Abstract

The separation of enantiomers, a process known as chiral resolution, is a cornerstone of modern pharmaceutical and fine chemical synthesis.[1][2] The distinct pharmacological profiles of enantiomers necessitate the production of single-enantiomer compounds to ensure therapeutic efficacy and minimize adverse effects.[1][3] Among the vast array of resolving agents, derivatives of tartaric acid are particularly prominent due to their versatility and cost-effectiveness.[1] This guide provides an in-depth technical comparison of two powerful, yet mechanistically distinct, resolving agents derived from D-tartaric acid: O,O'-Di-p-toluoyl-D-tartaric acid (D-DTTA) and its corresponding anhydride . We will explore the causality behind their applications, from the classical diastereomeric salt formation facilitated by the acid to the kinetic resolution driven by the anhydride's reactivity. This document is intended for researchers, scientists, and drug development professionals seeking to optimize their chiral resolution strategies.

The Foundational Principle: Chiral Recognition

At its core, chiral resolution hinges on the ability to distinguish between two enantiomers. Since enantiomers possess identical physical properties in an achiral environment, direct separation is impossible. The strategy is to introduce another chiral molecule—the resolving agent—to create a mixture of diastereomers.[4] Unlike enantiomers, diastereomers have different physical properties, such as solubility, which can be exploited for separation.[1][5]

The Workhorse: O,O'-Di-p-toluoyl-D-tartaric Acid (D-DTTA)

D-DTTA is a highly effective and widely used chiral resolving agent, particularly for racemic bases like amines.[5][6][7] Its efficacy stems from its rigid structure and the presence of aromatic toluoyl groups, which provide distinct stereochemical interactions crucial for forming crystalline diastereomeric salts.[5][6]

Mechanism of Action: Diastereomeric Salt Formation

The primary mechanism for D-DTTA is the acid-base reaction with a racemic base to form a pair of diastereomeric salts.[5][7]

-

(R/S)-Base + (+)-D-DTTA → [(R)-Base:(+)-D-DTTA] + [(S)-Base:(+)-D-DTTA]

These two salts, having different three-dimensional structures, exhibit different crystal lattice energies and, consequently, different solubilities in a given solvent.[1][7] By carefully selecting the solvent and optimizing crystallization conditions (temperature, concentration), one diastereomer will preferentially crystallize, leaving the other enriched in the mother liquor.[7][8] This process is known as fractional crystallization.

Caption: General workflow for chiral resolution via diastereomeric salt formation.

Experimental Protocol: Resolution of Racemic 1-Phenylethylamine

This protocol illustrates the practical application of D-DTTA. The choice of methanol as a solvent is critical; it must be a solvent in which both diastereomeric salts are soluble at higher temperatures but show a significant solubility difference upon cooling.

Materials:

-

Racemic 1-Phenylethylamine

-

(+)-Di-p-toluoyl-D-tartaric acid (D-DTTA)

-

Methanol

-

2 M Sodium Hydroxide (NaOH)

-

Diethyl ether (or other suitable organic solvent)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Methodology:

-

Salt Formation: Dissolve racemic 1-phenylethylamine (1.0 eq) in a minimal amount of warm methanol. In a separate flask, dissolve (+)-D-DTTA (0.5-1.0 eq) in warm methanol. Add the D-DTTA solution to the amine solution with stirring.[7]

-

Crystallization: Allow the solution to cool slowly to room temperature to induce crystallization. For stubborn cases, placing the flask in a refrigerator (4-5°C) for several hours can promote the formation of the less soluble diastereomeric salt.[7]

-

Isolation: Collect the precipitated crystals by vacuum filtration, washing them with a small amount of cold methanol to remove the mother liquor containing the more soluble diastereomer.[7]

-

Liberation of the Enantiomer: Suspend the collected salt in water and add 2 M NaOH solution dropwise until the pH is >10, liberating the free amine.[7]

-

Extraction: Extract the liberated amine into diethyl ether (3x portions). Combine the organic layers, dry over anhydrous MgSO₄, filter, and evaporate the solvent under reduced pressure to yield the enantiomerically enriched amine.

-

Validation: Determine the yield and measure the enantiomeric excess (e.e.) using chiral HPLC or by measuring the specific rotation.[7]

| Racemic Amine | Resolving Agent | Solvent | Yield of Diastereomeric Salt (%) | e.e. of Resolved Amine (%) |